molecular formula C21H21N3O3S B3570410 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(3-pyridinylmethyl)benzamide

4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(3-pyridinylmethyl)benzamide

Cat. No. B3570410
M. Wt: 395.5 g/mol
InChI Key: FJLZNKXVCCIXHH-UHFFFAOYSA-N
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Description

“4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(3-pyridinylmethyl)benzamide” is a chemical compound with the molecular formula C21H21N3O3S2. It has an average mass of 427.540 Da and a mono-isotopic mass of 427.102417 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated . The compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .


Molecular Structure Analysis

The molecular structure of “4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(3-pyridinylmethyl)benzamide” can be analyzed based on its molecular formula C21H21N3O3S2 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(3-pyridinylmethyl)benzamide” are not available, similar compounds have been studied for their biological activities. For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated .

Scientific Research Applications

Optogenetics

The compound has been mentioned in the context of optogenetics . Optogenetics is a method that combines genetic and optic approaches to control the electrical activity of excitable cells (neurons and muscle fibers). This method is based on the implementation of specific light-sensitive proteins, which are called opsins .

Operation Research

The compound has also been associated with operation research . Operation research is a problem-solving and decision-making technique. It provides the management with a quantitative basis for decisions concerning the operation under its control .

Ecosystem Research Applications

The compound has been linked to ecosystem research applications . The research aims to improve the understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being in different social-ecological systems .

Fast Proton-Induced Fission

Fast proton-induced fission of 238U has been investigated using this compound . Fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated .

Anti-Inflammatory Applications

The compound has been used in the synthesis of derivatives with anti-inflammatory activities . These derivatives have been assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .

COX-2 Inhibitors

The compound has been used in the design, synthesis, and evaluation of new potent COX-2 inhibitors . These inhibitors have been tested for their activity and selectivity against the COX-2 enzyme .

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of cyclooxygenase (COX) enzymes, which play a role in converting arachidonic acid to inflammatory mediators . Selective COX-2 inhibitors have been developed to reduce the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

properties

IUPAC Name

4-[(N-methylsulfonylanilino)methyl]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-28(26,27)24(20-7-3-2-4-8-20)16-17-9-11-19(12-10-17)21(25)23-15-18-6-5-13-22-14-18/h2-14H,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLZNKXVCCIXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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